Antifungal agent 95

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

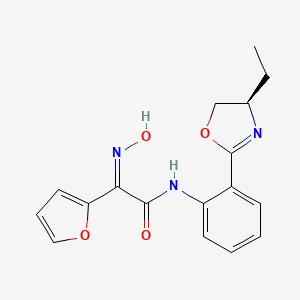

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H17N3O4 |

|---|---|

Molecular Weight |

327.33 g/mol |

IUPAC Name |

(2Z)-N-[2-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-2-(furan-2-yl)-2-hydroxyiminoacetamide |

InChI |

InChI=1S/C17H17N3O4/c1-2-11-10-24-17(18-11)12-6-3-4-7-13(12)19-16(21)15(20-22)14-8-5-9-23-14/h3-9,11,22H,2,10H2,1H3,(H,19,21)/b20-15-/t11-/m1/s1 |

InChI Key |

KNRYQYHAUHMQLW-SXHYEUBBSA-N |

Isomeric SMILES |

CC[C@@H]1COC(=N1)C2=CC=CC=C2NC(=O)/C(=N\O)/C3=CC=CO3 |

Canonical SMILES |

CCC1COC(=N1)C2=CC=CC=C2NC(=O)C(=NO)C3=CC=CO3 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Chemical Characterization of Antifungal Agent 95

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Antifungal Agent 95, a novel α-oximido-arylacetamide, also identified as compound CN21b. This document details the experimental protocols for its synthesis, presents its chemical and physical properties, and includes its analytical characterization data.

Chemical Identity and Properties

This compound (CN21b) is a potent fungal growth inhibitor with significant activity against various plant pathogens. A summary of its key identifiers and properties is provided in the table below.

| Property | Value |

| Compound Name | This compound (CN21b) |

| Systematic Name | (R)-N-(2-((R)-4-isopropyloxazolin-2-yl)phenyl)-2-((Z)-methoxyimino)-2-phenylacetamide |

| CAS Number | 2883716-51-4 |

| Molecular Formula | C₁₇H₁₇N₃O₄ |

| Molecular Weight | 327.33 g/mol |

| Appearance | White solid |

| Melting Point | 135.2–136.5 °C |

Synthesis Workflow

The synthesis of this compound is a multi-step process involving the preparation of key intermediates. The overall workflow is depicted in the diagram below.

Caption: Synthetic pathway for this compound (CN21b).

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Synthesis of (Z)-2-(hydroxyimino)-2-phenylacetic acid

To a solution of phenylglyoxylic acid (1.50 g, 10 mmol) in 20 mL of water, sodium bicarbonate (1.68 g, 20 mmol) was added, and the mixture was stirred until the solid dissolved completely. Subsequently, hydroxylamine hydrochloride (0.76 g, 11 mmol) was added, and the reaction mixture was stirred at room temperature for 2 hours. After completion of the reaction, the mixture was acidified with 2 M hydrochloric acid to a pH of 2. The resulting precipitate was collected by filtration, washed with cold water, and dried under vacuum to afford (Z)-2-(hydroxyimino)-2-phenylacetic acid as a white solid.

Synthesis of (R)-2-(2-aminophenyl)-4-isopropyloxazoline

A mixture of 2-aminobenzonitrile (1.18 g, 10 mmol), (R)-valinol (1.03 g, 10 mmol), and zinc chloride (0.14 g, 1 mmol) in chlorobenzene (20 mL) was heated to reflux for 24 hours. The reaction mixture was then cooled to room temperature and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to give (R)-2-(2-aminophenyl)-4-isopropyloxazoline as a yellow oil.

Synthesis of (R)-N-(2-((R)-4-isopropyloxazolin-2-yl)phenyl)-2-((Z)-methoxyimino)-2-phenylacetamide (this compound)

To a solution of (Z)-2-(methoxyimino)-2-phenylacetic acid (0.358 g, 2 mmol) in dichloromethane (20 mL) were added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 0.422 g, 2.2 mmol) and 1-hydroxybenzotriazole (HOBt, 0.297 g, 2.2 mmol). The mixture was stirred at room temperature for 30 minutes. Then, a solution of (R)-2-(2-aminophenyl)-4-isopropyloxazoline (0.436 g, 2 mmol) and triethylamine (0.304 g, 3 mmol) in dichloromethane (10 mL) was added dropwise. The reaction mixture was stirred at room temperature for 12 hours. After completion of the reaction, the mixture was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to afford this compound as a white solid.

Chemical Characterization Data

The chemical structure and purity of the synthesized this compound were confirmed by various analytical techniques.

| Analysis | Results |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.55 (s, 1H), 8.56 (d, J = 8.3 Hz, 1H), 7.68 – 7.63 (m, 2H), 7.48 – 7.38 (m, 4H), 7.18 (td, J = 7.7, 1.3 Hz, 1H), 4.49 – 4.41 (m, 1H), 4.16 (dd, J = 8.5, 6.8 Hz, 1H), 4.10 (s, 3H), 4.07 – 4.01 (m, 1H), 2.01 – 1.89 (m, 1H), 1.05 (d, J = 6.8 Hz, 3H), 0.95 (d, J = 6.8 Hz, 3H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 162.4, 162.3, 150.9, 138.0, 132.3, 131.0, 129.2, 128.8, 126.9, 124.6, 122.5, 120.3, 72.8, 69.8, 63.9, 32.8, 18.8, 18.2. |

| HRMS (ESI) | m/z: [M+H]⁺ Calculated for C₁₇H₁₈N₃O₄: 328.1292; Found: 328.1295. |

Antifungal Activity

This compound has demonstrated significant in vitro activity against several fungal pathogens.

| Fungal Species | EC₅₀ (μM)[1][2] |

| Sclerotinia sclerotiorum | 2.11[1] |

| Botrytis cinerea | 0.97[1][2] |

Furthermore, this compound exhibits potent inhibitory effects against resistant strains of B. cinerea, with EC₅₀ values remaining below 10 μM.[1]

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the proposed mechanism of action, involving the inhibition of a key fungal enzyme, and the experimental workflow for its evaluation.

Caption: Experimental workflow for the synthesis and evaluation of this compound.

References

Elucidating the Biosynthetic Pathway of Nystatin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Nystatin A1, a potent polyene macrolide antifungal agent produced by the bacterium Streptomyces noursei. As "Antifungal agent 95" is not a recognized compound in scientific literature, this document focuses on the well-characterized and representative pathway of Nystatin A1 to illustrate the complexities of antifungal biosynthesis.

Introduction to Nystatin A1

Nystatin A1 is a crucial weapon in the arsenal against fungal infections, particularly those caused by Candida species. Its biosynthesis is a complex process orchestrated by a large gene cluster encoding a modular polyketide synthase (PKS) and a suite of tailoring enzymes. Understanding this pathway is paramount for endeavors in biosynthetic engineering to produce novel, more effective, and less toxic antifungal agents.

The Nystatin Biosynthetic Gene Cluster

The biosynthesis of Nystatin A1 is governed by a large gene cluster in Streptomyces noursei ATCC 11455.[1] This cluster contains genes encoding for the core polyketide synthases (PKSs), tailoring enzymes, regulatory proteins, and transport systems. The core of the biosynthetic machinery is composed of six large, modular PKS proteins (NysA, NysB, NysC, NysI, NysJ, and NysK) that are responsible for assembling the 38-membered macrolactone ring from simple carboxylic acid precursors.[2][3]

The Biosynthetic Pathway of Nystatin A1

The biosynthesis of Nystatin A1 can be divided into three main stages:

-

Polyketide Chain Assembly: The process is initiated with a starter unit, likely acetate, which is sequentially extended by the incorporation of sixteen acetate and three propionate units by the six PKS modules. Each module is responsible for one cycle of chain elongation and modification.

-

Post-PKS Modifications (Tailoring Reactions): Following the synthesis and cyclization of the polyketide backbone to form nystatinolide, a series of tailoring reactions occur. These include:

-

Oxidation of the C-16 methyl group to a carboxylic acid by the P450 monooxygenase NysN.

-

Hydroxylation at the C-10 position by the P450 monooxygenase NysL.[4]

-

Glycosylation at the C-19 position with the deoxysugar mycosamine.

-

-

Mycosamine Biosynthesis and Attachment: The deoxysugar mycosamine is synthesized from GDP-mannose through a pathway involving the enzymes NysDIII (GDP-mannose dehydratase), NysDII (aminotransferase), and attached to the nystatinolide core by the glycosyltransferase NysDI.[5]

The final active compound is Nystatin A1. The entire pathway is a testament to the intricate enzymatic machinery evolved in microorganisms to produce structurally complex and biologically active molecules.

Quantitative Data on Nystatin Biosynthesis

The following table summarizes the impact of gene knockouts and overexpression on Nystatin A1 production in S. noursei, providing a quantitative insight into the roles of specific genes.

| Gene(s) Modified | Type of Modification | Effect on Nystatin Production (% of Wild-Type) | Key Intermediate Accumulated | Reference |

| nysRI | Deletion | 0.5% | - | [6] |

| nysRII | Deletion | 7% | - | [6] |

| nysRIII | Deletion | 9% | - | [6] |

| nysRIV | Disruption | ~2% | - | [6] |

| nysRII | Overexpression | 121% | - | [6] |

| nysRIV | Overexpression | 136% | - | [6] |

| nysH | Deletion | ~65% | 10-deoxynystatin | [7] |

| nysG | Deletion | ~65% | 10-deoxynystatin | [7] |

| nysL | Inactivation | - | 10-deoxynystatin | [4] |

| nysDI | Inactivation | - | Nystatinolide, 10-deoxynystatinolide | [5] |

| nysDII | Inactivation | 1.2% (nystatin) | Nystatinolide, 10-deoxynystatinolide | [5] |

Experimental Protocols

The elucidation of the Nystatin A1 biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are summarized methodologies for key experiments.

Gene Inactivation in Streptomyces noursei

Gene inactivation, typically through homologous recombination-mediated gene replacement, is a cornerstone for functional analysis of biosynthetic genes.

-

Vector Construction: A gene replacement vector is constructed containing two regions of homology (left and right arms) flanking the target gene. A selectable marker, such as an antibiotic resistance gene, is often included between the arms.

-

Intergeneric Conjugation: The non-replicative vector is introduced from an E. coli donor strain (e.g., ET12567/pUZ8002) into S. noursei via conjugation.[6]

-

Selection of Mutants: Exconjugants are selected based on antibiotic resistance. A subsequent selection step is often required to identify double-crossover events, resulting in the deletion or disruption of the target gene.

-

Verification: The correct gene knockout is confirmed by PCR analysis and Southern blotting of genomic DNA from the mutant strain.

Analysis of Nystatin and Intermediates

The production of Nystatin A1 and the accumulation of biosynthetic intermediates in wild-type and mutant strains are typically analyzed using chromatographic and spectrometric methods.

-

Sample Preparation: S. noursei cultures are grown in a suitable production medium (e.g., SAO-23 medium).[6] The mycelium is harvested, and metabolites are extracted using a solvent such as dimethylformamide (DMF) or methanol.

-

High-Performance Liquid Chromatography (HPLC): The extracts are analyzed by reverse-phase HPLC with a C18 column. A mobile phase gradient of acetonitrile and water with a modifier like ammonium acetate is commonly used. Detection is performed using a photodiode array (PDA) detector, monitoring for the characteristic UV-Vis absorbance spectrum of polyenes.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For identification and structural confirmation of intermediates, LC-MS is employed. This technique provides both the retention time and the mass-to-charge ratio (m/z) of the compounds, allowing for the identification of known and novel metabolites by comparing their masses to predicted intermediates.[5][7]

In Vitro Enzyme Assays

To confirm the specific function of an enzyme in the biosynthetic pathway, in vitro assays are performed using the purified enzyme and its predicted substrate.

-

Heterologous Expression and Purification: The gene encoding the enzyme of interest (e.g., nysL) is cloned into an expression vector and expressed in a suitable host, such as E. coli. The recombinant protein is then purified to homogeneity.

-

Enzyme Assay: The purified enzyme is incubated with its substrate (e.g., 10-deoxynystatin for NysL) and any necessary co-factors (e.g., NADPH and a ferredoxin system for P450s).

-

Product Analysis: The reaction mixture is analyzed by HPLC or LC-MS to detect the formation of the expected product (e.g., nystatin from 10-deoxynystatin).[4]

Visualizing the Pathway and Workflows

Nystatin A1 Biosynthetic Pathway

Caption: The biosynthetic pathway of Nystatin A1.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for elucidating gene function in Nystatin biosynthesis.

Conclusion

The elucidation of the Nystatin A1 biosynthetic pathway provides a blueprint for understanding the production of complex antifungal agents. The methodologies described herein have been instrumental in dissecting this intricate process. This knowledge not only deepens our fundamental understanding of microbial secondary metabolism but also paves the way for the rational design and engineering of novel antifungal compounds with improved therapeutic properties, a critical need in the face of rising antimicrobial resistance.

References

- 1. Biosynthesis of the polyene antifungal antibiotic nystatin in Streptomyces noursei ATCC 11455: analysis of the gene cluster and deduction of the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the polyene macrolide antibiotic nystatin in Streptomyces noursei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the P450 Monooxygenase NysL, Responsible for C-10 Hydroxylation during Biosynthesis of the Polyene Macrolide Antibiotic Nystatin in Streptomyces noursei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. In Vivo Analysis of the Regulatory Genes in the Nystatin Biosynthetic Gene Cluster of Streptomyces noursei ATCC 11455 Reveals Their Differential Control Over Antibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nystatin Biosynthesis and Transport: nysH and nysG Genes Encoding a Putative ABC Transporter System in Streptomyces noursei ATCC 11455 Are Required for Efficient Conversion of 10-Deoxynystatin to Nystatin - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Assessment of Antifungal Agent 95 on Fungal Cells

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the initial toxicity assessment of Antifungal Agent 95, identified as the Z-isomer of the α-oximido-arylacetamide compound CN21b. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antifungal compounds. The information presented herein is a synthesis of publicly available data, focusing on quantitative toxicity metrics, detailed experimental methodologies, and the proposed mechanism of action.

Executive Summary

This compound (CN21b) has demonstrated significant in vitro and in vivo efficacy against economically important plant pathogenic fungi, Sclerotinia sclerotiorum and Botrytis cinerea. As a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, its primary mode of action is the disruption of mitochondrial respiration in fungal cells. This leads to a cessation of energy production and subsequent inhibition of fungal growth, manifesting as observable mycelial shrinkage. This initial assessment indicates that this compound is a potent antifungal compound with a mechanism of action distinct from some existing fungicides, suggesting its potential as a lead compound for the development of new agricultural or clinical antifungal agents.

Quantitative Toxicity Data

The antifungal activity of this compound (CN21b) has been quantified against key fungal pathogens. The following tables summarize the available data, comparing its efficacy to its E-isomer (CN21a) and the commercial SDHI fungicide, boscalid.

Table 1: In Vitro Antifungal Activity of this compound (CN21b) and Related Compounds

| Compound | Target Fungus | EC50 (μM) |

| This compound (CN21b) | Botrytis cinerea | 0.97 |

| CN21a (E-isomer) | Botrytis cinerea | > 50 |

| Boscalid (Positive Control) | Botrytis cinerea | 1.54 |

| This compound (CN21b) | Sclerotinia sclerotiorum | 2.11 |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: In Vivo Preventative Efficacy of this compound (CN21b)

| Compound | Target Fungus | Concentration (μM) | Preventative Effect (%) |

| This compound (CN21b) | Botrytis cinerea | 100 | 82.1 |

| CN21a (E-isomer) | Botrytis cinerea | 100 | 48.1 |

| Boscalid (Positive Control) | Botrytis cinerea | 100 | 55.1 |

In vivo preventative effect was assessed on detached leaves.

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above. These protocols are based on standardized techniques in mycology and plant pathology.

Determination of EC50 Values (In Vitro Antifungal Assay)

The half-maximal effective concentration (EC50) of this compound was determined using a broth microdilution method.

-

Fungal Culture Preparation: Cultures of Botrytis cinerea and Sclerotinia sclerotiorum are grown on potato dextrose agar (PDA) plates at 25°C until sufficient mycelial growth is achieved.

-

Inoculum Preparation: Mycelial plugs are taken from the edge of an actively growing colony and transferred to potato dextrose broth (PDB). The culture is incubated at 25°C with shaking to promote mycelial growth. The mycelial suspension is then fragmented and adjusted to a final concentration of 1 x 10^5 CFU/mL.

-

Compound Dilution: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A two-fold serial dilution series is prepared in PDB in a 96-well microtiter plate.

-

Incubation: Each well is inoculated with the fungal suspension. The microtiter plates are incubated at 25°C for 48-72 hours.

-

Data Analysis: Fungal growth is assessed by measuring the optical density at 600 nm (OD600) using a microplate reader. The percentage of growth inhibition is calculated relative to a no-drug control. The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Preventative Efficacy Assay (Detached Leaf Assay)

The preventative efficacy of this compound was evaluated on detached plant leaves.

-

Plant Material: Healthy, young leaves are excised from a suitable host plant (e.g., broad bean for Botrytis cinerea).

-

Compound Application: A solution of this compound at the desired concentration (e.g., 100 μM) is sprayed evenly onto the adaxial surface of the leaves. Control leaves are sprayed with a solution containing the same concentration of the solvent (e.g., DMSO). The leaves are allowed to air dry.

-

Inoculation: After 24 hours, a mycelial plug of the target fungus is placed onto the center of each treated leaf.

-

Incubation: The leaves are placed in a high-humidity chamber and incubated at 25°C for 3-4 days.

-

Disease Assessment: The diameter of the resulting lesion on each leaf is measured. The preventative effect is calculated as a percentage reduction in lesion size compared to the control group.

Morphological Analysis of Fungal Mycelia

The effect of this compound on the morphology of fungal mycelia was observed using Scanning Electron Microscopy (SEM).

-

Sample Preparation: Fungal mycelia are grown on PDA plates containing a sub-lethal concentration of this compound. A small block of agar with mycelia at the edge of the colony is excised.

-

Fixation: The sample is fixed in a 2.5% glutaraldehyde solution in phosphate buffer (pH 7.2) for 2 hours at 4°C.

-

Dehydration: The fixed sample is washed with phosphate buffer and then dehydrated through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100% ethanol).

-

Drying: The sample is subjected to critical point drying to prevent structural damage.

-

Coating: The dried sample is mounted on an SEM stub and sputter-coated with a thin layer of gold-palladium.

-

Imaging: The sample is observed under a scanning electron microscope to visualize the morphology of the fungal hyphae.

Mechanism of Action and Signaling Pathways

This compound is an inhibitor of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain. This is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.

Caption: Proposed mechanism of action for this compound (CN21b).

By binding to and inhibiting the SDH enzyme, this compound blocks the oxidation of succinate to fumarate in the TCA cycle and, more critically, prevents the transfer of electrons to the ubiquinone pool in the electron transport chain. This disruption halts the flow of electrons, which in turn stops the generation of the proton gradient necessary for ATP synthesis by ATP synthase. The resulting depletion of cellular ATP leads to the inhibition of energy-dependent processes essential for fungal survival, such as spore germination and mycelial growth. The observed "mycelia shrinkage" is a direct morphological consequence of this cellular energy crisis, ultimately leading to fungal cell death.

Experimental and Logical Workflows

The initial toxicity assessment of a novel antifungal agent like this compound follows a logical progression from in vitro screening to more complex in vivo and mechanistic studies.

Unveiling the Potential of Antifungal Agent 95: A Technical Exploration of a Novel Chemical Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique chemical scaffolds and mechanisms of action. This technical guide delves into the available scientific literature on Antifungal Agent 95 (SJA-95), a promising heptaene polyene macrolide antibiotic. While the precise chemical structure of SJA-95 remains proprietary, this document synthesizes the current understanding of its biological activity, mechanism of action, and potential novelty. We present available quantitative data in a structured format, provide detailed experimental protocols for key evaluation methods, and utilize visualizations to illustrate its mechanism and the broader context of antifungal drug discovery.

Introduction to this compound (SJA-95)

This compound, also identified as SJA-95, is a heptaene polyene macrolide antibiotic produced by a Streptomyces species isolated from a soil sample in Japan.[1] Like other polyenes, its antifungal activity stems from its interaction with the fungal cell membrane. Preliminary studies have demonstrated its potent in vitro and in vivo efficacy against a range of yeasts and filamentous fungi, positioning it as a candidate for further investigation in the development of new antifungal therapies.[1][2]

The Chemical Scaffold: A Heptaene Polyene Macrolide

SJA-95 belongs to the heptaene class of polyene macrolides, characterized by a large macrolactone ring with a distinct hydrophobic region containing seven conjugated double bonds and a hydrophilic polyhydroxyl region.[1][3] While the exact chemical structure of SJA-95 has not been publicly disclosed, its physicochemical and spectral data confirm its classification as a heptaene polyene.[1]

The novelty of SJA-95's chemical scaffold likely resides in subtle structural variations that differentiate it from well-known heptaenes like Amphotericin B. These modifications could include:

-

Alterations in the macrolactone ring size or substitution patterns.

-

Variations in the hydroxylation pattern along the polyol chain.

-

Differences in the attached mycosamine sugar moiety.

These structural nuances can significantly impact the molecule's binding affinity for ergosterol versus cholesterol, thereby influencing its therapeutic index (the ratio of its antifungal activity to its host toxicity).

Mechanism of Action: Preferential Ergosterol Binding

The primary mechanism of action of SJA-95 involves a high affinity for ergosterol, the principal sterol in fungal cell membranes.[4] This interaction is a hallmark of polyene antifungals. The binding of SJA-95 to ergosterol leads to the formation of pores or channels in the fungal cell membrane.[5] This disruption of membrane integrity results in the leakage of essential intracellular components, such as potassium ions, ultimately leading to fungal cell death.[5]

Crucially, studies have shown that SJA-95 exhibits preferential binding to ergosterol over cholesterol, the predominant sterol in mammalian cell membranes.[4] This selectivity is a key determinant of a polyene's therapeutic window, as interaction with cholesterol is a primary contributor to the toxicity of this class of drugs.[5]

Caption: Proposed mechanism of action for this compound (SJA-95).

Quantitative Data

The following tables summarize the available quantitative data on the in vitro activity, and in vivo efficacy of this compound (SJA-95).

Table 1: In Vitro Antifungal Activity of SJA-95

| Fungal Species | Condition | MIC (µg/mL) | Reference |

| Candida albicans | Standard | 0.5 | [4] |

Table 2: In Vivo Efficacy of SJA-95 in Murine Models

| Fungal Infection Model | Treatment Group | Outcome | Reference |

| Aspergillosis | Free SJA-95 | Prolonged survival time, decreased fungal load | [2] |

| Aspergillosis | Liposomal SJA-95 | Prolonged survival time, decreased fungal load | [2] |

| Cryptococcosis | Free SJA-95 | Prolonged survival time, decreased fungal load | [2] |

| Cryptococcosis | Liposomal SJA-95 | Prolonged survival time, decreased fungal load | [2] |

Table 3: Toxicity Profile of SJA-95

| Formulation | LD50 (Mice) | Observation | Reference |

| Free SJA-95 | Not specified, but lower than liposomal form | Toxic when given parenterally | [1] |

| Liposomal SJA-95 | Higher than free form | Reduced toxicity | [2] |

Experimental Protocols

Detailed methodologies for the evaluation of antifungal agents are crucial for reproducible and comparable results. The following are generalized protocols for key experiments based on standard practices.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antifungal Stock Solution: Dissolve SJA-95 in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Preparation of Microdilution Plates: Serially dilute the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to the final required inoculum concentration.

-

Inoculation: Add the fungal inoculum to each well of the microdilution plate containing the antifungal agent. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed mammalian cells (e.g., human kidney cells, liver cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of SJA-95 and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

In Vivo Efficacy in a Murine Model of Systemic Infection

Animal models are essential for evaluating the in vivo efficacy and toxicity of new antifungal candidates.

-

Immunosuppression (if required): For many fungal pathogens, the mice need to be immunosuppressed to establish a robust infection. This can be achieved through the administration of agents like cyclophosphamide.

-

Infection: Infect the mice intravenously with a standardized inoculum of the fungal pathogen (e.g., Aspergillus fumigatus or Cryptococcus neoformans).

-

Treatment: Administer SJA-95 (free or liposomal formulation) to the infected mice at various doses and schedules. A control group should receive a vehicle or a standard-of-care antifungal (e.g., Amphotericin B).

-

Monitoring: Monitor the mice daily for signs of illness and mortality.

-

Endpoint Analysis: At the end of the study period, or when mice reach a humane endpoint, euthanize the animals. Harvest target organs (e.g., kidneys, lungs, brain), homogenize the tissues, and plate serial dilutions on appropriate agar to determine the fungal burden (colony-forming units per gram of tissue).

-

Data Analysis: Compare the survival rates and organ fungal burdens between the treated and control groups to assess the efficacy of SJA-95.

Novelty and Future Directions

The novelty of this compound's chemical scaffold, while not fully elucidated, lies in its potential to offer an improved therapeutic profile compared to existing polyene antifungals. The observation of reduced toxicity in its liposomal formulation is a promising indicator.[2]

Caption: Classification of this compound (SJA-95) within the polyene class.

Future research should focus on:

-

Complete structural elucidation of SJA-95: This is paramount to definitively establish its novelty and to enable structure-activity relationship studies for further optimization.

-

Comprehensive in vitro profiling: Determining the MICs of SJA-95 against a broad panel of clinically relevant and resistant fungal isolates.

-

Detailed toxicological studies: Assessing the cytotoxicity of SJA-95 against a variety of mammalian cell lines to better understand its safety profile.

-

Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of SJA-95 and its liposomal formulation.

Conclusion

This compound (SJA-95) represents a potentially valuable addition to the limited arsenal of antifungal drugs. Its classification as a heptaene polyene with preferential binding to ergosterol places it within a well-established class of potent antifungals. The key to its future development lies in the yet-to-be-revealed novelty of its chemical scaffold, which may confer a superior efficacy and safety profile. The preliminary data are encouraging and warrant further in-depth investigation to fully characterize its therapeutic potential. This technical guide provides a foundational overview for researchers and developers interested in exploring the promise of this novel antifungal agent.

References

- 1. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection [mdpi.com]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. Fermentation, isolation, purification and biological activity of SJA-95, a heptaene polyene macrolide antibiotic produced by the Streptomyces sp. strain S24 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Animal Model Testing of Chemosensitizing Agents of Antifungal Drugs | National Agricultural Library [nal.usda.gov]

- 5. Polyene-Based Derivatives with Antifungal Activities [mdpi.com]

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Antifungal Agent 95 Against Candida Species: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida species are a significant cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening invasive candidiasis. The rising incidence of antifungal resistance necessitates robust and standardized methods for determining the in vitro susceptibility of Candida isolates to novel antifungal agents. This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of a novel investigational agent, "Antifungal Agent 95," against various Candida species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Accurate MIC determination is a cornerstone of antifungal drug development and clinical surveillance.

The methodologies outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[1][2] This document covers three widely accepted methods: broth microdilution, disk diffusion, and the gradient diffusion strip (Etest) method.

Key Experimental Protocols

Broth Microdilution Method

The broth microdilution method is considered the gold-standard for determining antifungal MICs and is recommended by both CLSI and EUCAST.[1] It involves challenging a standardized inoculum of the test organism with serial twofold dilutions of the antifungal agent in a microtiter plate format.

Protocol:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL). The final concentration of the solvent in the test wells should not exceed 1% and should be demonstrated to not affect fungal growth.

-

-

Preparation of Microtiter Plates:

-

Using sterile 96-well microtiter plates, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS). The final volume in each well should be 100 µL, and the concentration range should typically span from 0.015 to 16 µg/mL.

-

Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

-

-

Inoculum Preparation:

-

Subculture Candida isolates on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours to ensure purity and viability.

-

Prepare a suspension of fungal colonies in sterile saline (0.85% NaCl).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10^6 CFU/mL).

-

Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.[4] For some antifungal classes like polyenes, the endpoint is complete inhibition of growth.[3][4] The reading can be done visually or using a microplate reader.

-

Disk Diffusion Method

The disk diffusion method is a simpler, agar-based technique that provides a qualitative or semi-quantitative assessment of susceptibility.[5][6][7] It involves placing a paper disk impregnated with a known amount of the antifungal agent onto an agar plate inoculated with the test organism.

Protocol:

-

Preparation of this compound Disks:

-

Prepare sterile paper disks (6 mm diameter) impregnated with a standardized amount of this compound. The optimal disk content needs to be determined empirically during assay development.

-

-

Inoculum Preparation:

-

Prepare a Candida suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

-

Inoculation and Disk Application:

-

Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.[7]

-

Allow the plate to dry for 5-15 minutes.

-

Aseptically apply the this compound disk to the surface of the agar.

-

-

Incubation:

-

Zone of Inhibition Measurement:

-

Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires correlation with MIC data from the broth microdilution method to establish breakpoints.

-

Gradient Diffusion Strip (Etest) Method

The Etest method utilizes a plastic strip with a predefined, continuous gradient of an antifungal agent.[10][11][12] It provides a quantitative MIC value directly on the agar plate.

Protocol:

-

Inoculum Preparation and Inoculation:

-

Prepare the Candida inoculum and inoculate an RPMI-1640 agar plate as described for the disk diffusion method.[11]

-

-

Etest Strip Application:

-

Once the agar surface is dry, apply the Etest strip containing this compound to the agar surface.

-

-

Incubation:

-

MIC Determination:

-

An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[11]

-

Data Presentation

Quantitative data from MIC testing should be summarized in clear and structured tables. Below are example tables with placeholder data for this compound.

Table 1: MIC Distribution of this compound against Candida Species.

| Candida Species (n) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| C. albicans (100) | 0.03 - 2 | 0.125 | 0.5 |

| C. glabrata (50) | 0.125 - 8 | 0.5 | 2 |

| C. parapsilosis (50) | 0.06 - 4 | 0.25 | 1 |

| C. tropicalis (30) | 0.03 - 1 | 0.125 | 0.25 |

| C. krusei (20) | 4 - >16 | 8 | 16 |

Table 2: Quality Control (QC) Ranges for this compound.

| QC Strain | MIC Range (µg/mL) |

| C. parapsilosis ATCC 22019 | 0.125 - 0.5 |

| C. krusei ATCC 6258 | 2 - 8 |

Visualizations: Experimental Workflows and Signaling Pathways

Diagrams are provided to illustrate the experimental workflows and relevant biological pathways in Candida albicans.

Caption: Workflow for Broth Microdilution MIC Testing.

Caption: Workflow for Disk Diffusion Susceptibility Testing.

References

- 1. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Candida albicans mutations in the ergosterol biosynthetic pathway and resistance to several antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses [agris.fao.org]

- 7. Mode of Action of the Polyene Antibiotic Candicidin: Binding Factors in the Wall of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Azoles: Mode of Antifungal Action and Resistance Development. Effect of Miconazole on Endogenous Reactive Oxygen Species Production in Candida albicans | Bentham Science [eurekaselect.com]

- 12. mdpi.com [mdpi.com]

- 13. The role of Candida albicans stress response pathways in antifungal tolerance and resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antifungal Agent 95 in Fungal Biofilm Disruption Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. The formation of these complex, matrix-encased microbial communities on both biological and abiotic surfaces can lead to persistent and difficult-to-treat infections. The development of novel therapeutic agents capable of disrupting established biofilms is therefore of paramount importance.

This document provides detailed application notes and protocols for the use of Antifungal Agent 95 , a novel investigational compound, in a suite of in vitro assays designed to assess its efficacy in disrupting pre-formed fungal biofilms, particularly those of Candida albicans. The protocols outlined herein provide a framework for quantifying biofilm biomass, assessing metabolic activity, and visualizing the effects of this compound on biofilm structure.

Mechanism of Action (Hypothetical)

While the precise mechanism of action for this compound is under investigation, preliminary data suggests it may interfere with key signaling pathways crucial for biofilm integrity and maintenance. One such proposed target is the Ras/cAMP/PKA signaling pathway, which is known to regulate morphogenesis and biofilm formation in Candida species. By inhibiting this pathway, this compound is hypothesized to disrupt the extracellular matrix and induce cell detachment from the biofilm.

Data Presentation

The efficacy of this compound in disrupting pre-formed Candida albicans biofilms was evaluated using crystal violet (CV) staining to measure biofilm biomass and an XTT reduction assay to determine cellular metabolic activity. The results are summarized below.

Table 1: Effect of this compound on Pre-formed Candida albicans Biofilm Biomass (Crystal Violet Assay)

| Concentration of this compound (µg/mL) | Mean OD₅₇₀ ± SD | Percentage of Biofilm Reduction (%) |

| 0 (Untreated Control) | 1.85 ± 0.12 | 0 |

| 1 | 1.57 ± 0.10 | 15.1 |

| 5 | 1.11 ± 0.09 | 40.0 |

| 10 | 0.65 ± 0.07 | 64.9 |

| 25 | 0.32 ± 0.05 | 82.7 |

| 50 | 0.18 ± 0.03 | 90.3 |

Table 2: Effect of this compound on the Metabolic Activity of Pre-formed Candida albicans Biofilms (XTT Reduction Assay)

| Concentration of this compound (µg/mL) | Mean OD₄₉₀ ± SD | Percentage of Metabolic Activity Reduction (%) |

| 0 (Untreated Control) | 1.23 ± 0.08 | 0 |

| 1 | 1.05 ± 0.07 | 14.6 |

| 5 | 0.76 ± 0.06 | 38.2 |

| 10 | 0.44 ± 0.05 | 64.2 |

| 25 | 0.21 ± 0.03 | 82.9 |

| 50 | 0.11 ± 0.02 | 91.1 |

Experimental Protocols

Protocol 1: Candida albicans Biofilm Disruption Assay Using Crystal Violet Staining

This protocol is designed to quantify the effect of this compound on the biomass of a pre-formed C. albicans biofilm.

Materials:

-

Candida albicans strain (e.g., SC5314)

-

Yeast Extract Peptone Dextrose (YPD) broth

-

RPMI-1640 medium buffered with MOPS

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound stock solution

-

96-well flat-bottom polystyrene microtiter plates

-

0.1% (w/v) Crystal Violet solution

-

95% Ethanol

-

Plate reader

Procedure:

-

Inoculum Preparation: Inoculate C. albicans in YPD broth and incubate overnight at 30°C with shaking. Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.

-

Biofilm Formation: Add 100 µL of the cell suspension to each well of a 96-well microtiter plate. Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

-

Wash Step: After 24 hours, carefully aspirate the medium and gently wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent cells.

-

Treatment with this compound: Prepare serial dilutions of this compound in RPMI-1640 medium. Add 100 µL of each dilution to the wells containing the pre-formed biofilms. Include untreated control wells containing only RPMI-1640 medium.

-

Incubation: Incubate the plate for an additional 24 hours at 37°C.

-

Crystal Violet Staining:

-

Aspirate the medium and wash the wells twice with 200 µL of sterile PBS.

-

Air dry the plate for 45 minutes.

-

Add 110 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells four times with 200 µL of sterile water.

-

Add 200 µL of 95% ethanol to each well to destain and solubilize the crystal violet.

-

-

Quantification: Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader. The absorbance is proportional to the biofilm biomass.

Protocol 2: Metabolic Activity of Biofilms using XTT Reduction Assay

This assay assesses the viability of fungal cells within the biofilm after treatment with this compound by measuring the reduction of XTT to a colored formazan product by metabolically active cells.[1][2]

Materials:

-

All materials from Protocol 1

-

XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)

-

Menadione solution (10 mM in acetone)

-

Spectrophotometer

Procedure:

-

Follow steps 1-5 from Protocol 1 to form and treat the biofilms with this compound.

-

XTT Reagent Preparation: Immediately before use, prepare the XTT-menadione solution. For each 1 mL of XTT solution, add 1 µL of menadione solution.

-

Assay:

-

After the 24-hour treatment period, aspirate the medium from the wells.

-

Wash the biofilms twice with 200 µL of sterile PBS.

-

Add 100 µL of the XTT-menadione solution to each well.

-

Incubate the plate in the dark at 37°C for 2 hours.

-

-

Quantification: Transfer 75 µL of the supernatant from each well to a new 96-well plate. Measure the absorbance at 490 nm (OD₄₉₀) using a spectrophotometer. The color intensity is proportional to the metabolic activity of the biofilm.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the biofilm disruption assays.

Caption: Workflow for Fungal Biofilm Disruption Assay.

Proposed Signaling Pathway Inhibition

This diagram illustrates the hypothetical mechanism of action of this compound on the Ras/cAMP/PKA signaling pathway in Candida albicans.

Caption: Proposed Inhibition of Ras/cAMP/PKA Pathway.

References

Application Notes and Protocols: Efficacy of Antifungal Agent 95 in a Murine Model of Disseminated Candidiasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disseminated candidiasis, primarily caused by Candida albicans, is a life-threatening invasive fungal infection, particularly in immunocompromised individuals. The mortality rate remains high despite the availability of antifungal therapies, underscoring the urgent need for novel and more effective antifungal agents. This document provides a detailed protocol for evaluating the in vivo efficacy of a novel investigational antifungal agent, designated Antifungal Agent 95, in a well-established murine model of disseminated candidiasis. The protocol outlines animal selection, infection establishment, treatment administration, and endpoint analyses, including fungal burden determination, histopathological assessment, and cytokine profiling.

Key Experimental Protocols

In Vitro Susceptibility Testing

Prior to in vivo studies, the minimum inhibitory concentration (MIC) of this compound against the specific C. albicans strain should be determined to inform dose selection. Standardized methods such as those from the Clinical and Laboratory Standards Institute (CLSI) M27 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3 should be followed.[1][2]

Murine Model of Disseminated Candidiasis

This protocol is based on the widely used intravenous challenge model, which mimics the hematogenous spread of C. albicans seen in human systemic infections.[3][4]

Materials:

-

Animals: Female BALB/c mice, 6-8 weeks old, weighing 20-24 grams.[5]

-

Candida albicans Strain: A well-characterized, virulent strain such as SC5314 or ATCC 90028.[5][6]

-

Culture Media: Yeast Extract Peptone Dextrose (YPD) agar and broth.[6]

-

Reagents: Sterile, pyrogen-free phosphate-buffered saline (PBS) or saline, this compound, vehicle control, and a positive control antifungal (e.g., fluconazole).[7]

-

Immunosuppressive Agent (Optional): Cyclophosphamide or 5-fluorouracil if an immunocompromised model is required.[5][6]

Experimental Workflow Diagram:

Caption: Experimental workflow for testing this compound.

Protocol Steps:

-

Animal Acclimatization: House mice in a specific pathogen-free facility for at least 7 days prior to the experiment with ad libitum access to food and water.[8]

-

Inoculum Preparation:

-

Inoculate a single colony of C. albicans into 10 mL of YPD broth and incubate at 30°C with shaking for 18-24 hours.[3][6]

-

Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.[9]

-

Count the cells using a hemocytometer and adjust the concentration to 1 x 10^6 cells/mL in sterile PBS. The final inoculum for intravenous injection is typically 1 x 10^5 cells in 0.1 mL.[5][8]

-

Confirm the viable cell count by plating serial dilutions on YPD agar.[3]

-

-

Infection:

-

Warm the mice briefly under a heat lamp to dilate the lateral tail vein.

-

Inject 0.1 mL of the C. albicans suspension (1 x 10^5 cells) intravenously into the lateral tail vein.[8]

-

-

Treatment Groups and Administration:

-

Randomly assign mice into experimental groups (n=6-10 per group).[8]

-

Group 1: Vehicle Control (administered with the same vehicle used to dissolve this compound).

-

Group 2: this compound (at various doses, e.g., 1, 5, 10 mg/kg).

-

Group 3: Positive Control (e.g., Fluconazole at 5 mg/kg).[9]

-

Administer the first dose of treatment 2-4 hours post-infection via a clinically relevant route (e.g., oral gavage, intraperitoneal, or intravenous injection). Continue treatment as per the desired dosing schedule (e.g., once or twice daily for 3-7 days).

-

Endpoint Analysis

The primary endpoint for efficacy is typically the reduction in fungal burden in target organs, most commonly the kidneys, which are the principal site of infection.[3]

a. Fungal Burden Determination:

-

At a predetermined time point (e.g., 72 hours post-infection), euthanize the mice.[8]

-

Aseptically remove the kidneys, spleen, and brain.[10]

-

Weigh each organ and homogenize it in 1 mL of sterile PBS.[3]

-

Prepare serial 1:10 dilutions of the homogenates in sterile PBS.

-

Plate 50-100 µL of each dilution onto YPD agar plates.

-

Incubate at 30°C for 24-48 hours and count the number of colony-forming units (CFU).[3]

-

Calculate the fungal burden as CFU per gram of tissue.

b. Histopathology:

-

Collect a portion of the kidney and other target organs and fix in 10% neutral buffered formalin.

-

Embed the tissues in paraffin, section, and stain with Periodic acid-Schiff (PAS) to visualize fungal elements (yeast and hyphae).[3]

-

Examine sections for the presence and extent of fungal invasion, tissue damage, and inflammatory cell infiltration.[11][12]

c. Cytokine Analysis:

-

Collect blood via cardiac puncture at the time of euthanasia to prepare serum, or use a portion of the tissue homogenate supernatant.

-

Measure the levels of key pro-inflammatory and anti-inflammatory cytokines, such as TNF-α, IL-6, IFN-γ, and IL-10, using ELISA or a cytometric bead array (CBA).[10][11] This provides insight into the immunomodulatory effects of this compound.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Fungal Burden in Target Organs (72h Post-Infection)

| Treatment Group | Dose (mg/kg) | Mean Kidney CFU/g (± SD) | Mean Spleen CFU/g (± SD) | Mean Brain CFU/g (± SD) |

| Vehicle Control | - | |||

| This compound | 1 | |||

| This compound | 5 | |||

| This compound | 10 | |||

| Positive Control | 5 |

Table 2: Serum Cytokine Levels (72h Post-Infection)

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL ± SD) | IL-6 (pg/mL ± SD) | IFN-γ (pg/mL ± SD) | IL-10 (pg/mL ± SD) |

| Vehicle Control | - | ||||

| This compound | 1 | ||||

| This compound | 5 | ||||

| This compound | 10 | ||||

| Positive Control | 5 |

Host Immune Response Signaling

The host immune response to C. albicans is complex, involving both innate and adaptive immunity. A simplified signaling pathway illustrating the key cellular and cytokine responses is shown below. Resistance is often associated with a Th1-type response, characterized by the production of IFN-γ, while susceptibility can be linked to a Th2-dominant response.[13]

Caption: Host immune signaling in response to C. albicans.

Conclusion

This protocol provides a robust framework for the preclinical evaluation of this compound. By systematically assessing its impact on fungal burden, tissue pathology, and the host immune response, researchers can generate the comprehensive data necessary to determine its potential as a novel therapeutic for disseminated candidiasis. Adherence to these detailed methodologies will ensure the generation of reproducible and reliable results, facilitating informed decisions in the drug development pipeline.

References

- 1. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]

- 3. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]

- 5. niaid.nih.gov [niaid.nih.gov]

- 6. niaid.nih.gov [niaid.nih.gov]

- 7. Therapeutic tools for oral candidiasis: Current and new antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Murine model for disseminated Candidiasis [bio-protocol.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Early expression of local cytokines during systemic Candida albicans infection in a murine intravenous challenge model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pathological analysis of the Candida albicans-infected tongue tissues of a murine oral candidiasis model in the early infection stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Immunological and histopathological characterization of cutaneous candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Th1 and Th2 cytokine secretion patterns in murine candidiasis: association of Th1 responses with acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Antifungal Agent 95 Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. High-throughput screening (HTS) plays a pivotal role in the discovery and development of novel antifungal agents. This document provides detailed application notes and protocols for the HTS of derivatives of a promising lead compound, Antifungal Agent 95. The methodologies described herein are designed to be robust, reproducible, and scalable for the efficient identification of potent antifungal candidates.

This compound (also known as Compound CN21b) has demonstrated notable activity against phytopathogenic fungi such as Sclerotinia sclerotiorum and Botrytis cinerea.[1] This application note will focus on three widely adopted HTS assays for evaluating the efficacy of its derivatives: Broth Microdilution Assay for determining Minimum Inhibitory Concentration (MIC), Agar-Based Disk Diffusion Assay for assessing growth inhibition, and a Reporter Gene Assay for mechanistic studies.

Data Presentation

The following tables summarize the antifungal activity of a hypothetical series of this compound derivatives against common fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Candida albicans

| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) |

| This compound | 4 | 8 |

| Derivative 95-A | 2 | 4 |

| Derivative 95-B | 8 | 16 |

| Derivative 95-C | 1 | 2 |

| Fluconazole (Control) | 1 | 2 |

Table 2: Zone of Inhibition of this compound Derivatives against Aspergillus fumigatus

| Compound (10 µ g/disk ) | Average Zone of Inhibition (mm) | Standard Deviation |

| This compound | 18 | 1.2 |

| Derivative 95-A | 22 | 1.5 |

| Derivative 95-B | 15 | 1.1 |

| Derivative 95-C | 25 | 1.8 |

| Amphotericin B (Control) | 28 | 2.0 |

Table 3: IC50 Values from Luciferase Reporter Assay for Ergosterol Biosynthesis Inhibition

| Compound | IC50 (µM) |

| This compound | 5.2 |

| Derivative 95-A | 2.1 |

| Derivative 95-B | 10.5 |

| Derivative 95-C | 0.8 |

| Ketoconazole (Control) | 1.5 |

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[2]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives required to inhibit the growth of a fungal strain in liquid culture.

Materials:

-

96-well, U-bottom microtiter plates

-

Fungal strains (e.g., Candida albicans)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

This compound derivatives and control antifungal (e.g., Fluconazole)

-

Spectrophotometer or microplate reader

-

Sterile pipette tips and reservoirs

Procedure:

-

Inoculum Preparation:

-

Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.

-

Suspend several colonies in sterile saline.

-

Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

-

Dilute the adjusted suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 cells/mL.

-

-

Compound Preparation:

-

Prepare stock solutions of the test compounds and controls in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in RPMI 1640 medium in a separate 96-well plate to create a concentration gradient.

-

-

Assay Plate Setup:

-

Add 100 µL of the diluted fungal inoculum to each well of a new 96-well plate.

-

Transfer 100 µL of the serially diluted compounds to the corresponding wells of the inoculated plate.

-

Include a growth control (inoculum without compound) and a sterility control (medium only).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, as determined by visual inspection or by measuring the optical density at 600 nm.[3]

-

Agar-Based Disk Diffusion Assay

This method is useful for screening a large number of compounds for antifungal activity.[4]

Objective: To qualitatively assess the antifungal activity of compounds by measuring the zone of growth inhibition on an agar plate.

Materials:

-

Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue

-

Fungal strains (e.g., Aspergillus fumigatus)

-

Sterile paper disks (6 mm diameter)

-

This compound derivatives and control antifungal (e.g., Amphotericin B)

-

Sterile swabs

Procedure:

-

Inoculum Preparation:

-

Prepare a fungal spore suspension of 1 x 10^6 conidia/mL in sterile saline.

-

-

Plate Inoculation:

-

Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of the Mueller-Hinton agar plate.

-

Allow the plate to dry for 3-5 minutes.

-

-

Disk Preparation and Application:

-

Apply a known amount of each test compound (e.g., 10 µg) onto a sterile paper disk and allow the solvent to evaporate.

-

Place the impregnated disks onto the inoculated agar surface, ensuring firm contact.

-

Include a disk with the control antifungal and a blank disk with solvent only.

-

-

Incubation:

-

Invert the plates and incubate at 30°C for 48-72 hours.

-

-

Data Collection:

-

Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

Luciferase Reporter Gene Assay for Ergosterol Biosynthesis Pathway

This assay is designed to identify compounds that inhibit the ergosterol biosynthesis pathway, a common target for antifungal drugs.[5][6]

Objective: To quantify the inhibitory effect of this compound derivatives on a specific promoter within the ergosterol biosynthesis pathway using a luciferase reporter system.

Materials:

-

Fungal strain engineered with a luciferase reporter gene construct (e.g., Saccharomyces cerevisiae with an ERG11 promoter-luciferase fusion)

-

White, opaque 96-well microtiter plates

-

Yeast growth medium

-

This compound derivatives and control inhibitor (e.g., Ketoconazole)

-

Luciferase assay reagent (containing luciferin)

-

Luminometer

Procedure:

-

Cell Culture and Plating:

-

Grow the engineered yeast strain to the mid-log phase in the appropriate growth medium.

-

Dilute the culture and dispense 100 µL into each well of a white, opaque 96-well plate.

-

-

Compound Addition:

-

Add 1 µL of the test compounds at various concentrations to the wells.

-

Include a positive control (known inhibitor) and a negative control (solvent).

-

-

Incubation:

-

Incubate the plate at 30°C for a predetermined time (e.g., 4-6 hours) to allow for compound interaction and reporter gene expression.

-

-

Lysis and Luminescence Reading:

-

Add 100 µL of luciferase assay reagent to each well. This reagent typically contains a cell lysis agent and the luciferase substrate.

-

Shake the plate for 10 minutes at room temperature to ensure complete cell lysis.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

The protocols outlined in this application note provide a robust framework for the high-throughput screening of this compound derivatives. The combination of MIC determination, growth inhibition assays, and mechanistic studies will facilitate the identification of lead candidates with potent antifungal activity and a clear mechanism of action, accelerating the drug development pipeline.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reelmind.ai [reelmind.ai]

- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

Application Notes & Protocols: Formulation of Antifungal Agent 95 for In Vivo Studies

These application notes provide a comprehensive guide for the formulation, characterization, and in vivo administration of Antifungal Agent 95, a novel, potent, but poorly water-soluble antifungal compound. The protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical antifungal drug discovery.

Introduction

This compound is a promising new chemical entity with significant activity against a broad spectrum of fungal pathogens. However, its therapeutic potential is hindered by poor aqueous solubility, which can lead to low bioavailability and variable in vivo efficacy.[1][2][3][4] To overcome these limitations, a robust formulation is essential for preclinical evaluation. This document outlines a systematic approach to developing a lipid-based formulation to enhance the solubility and oral bioavailability of this compound for in vivo studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is critical for developing a suitable formulation.[5] The key properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Significance |

| Molecular Weight | > 500 g/mol | High molecular weight can impact permeability. |

| Aqueous Solubility | < 0.1 µg/mL at pH 7.4 | Extremely low solubility necessitates enabling formulation strategies for oral or parenteral administration.[2][6] |

| Log P | > 4.0 | High lipophilicity suggests good affinity for lipid-based systems but poor aqueous dispersibility. |

| Melting Point | 185°C | High melting point indicates a stable crystalline structure, which can impact dissolution rate. |

| pKa | 8.2 (weakly basic) | Ionization state will vary in the gastrointestinal tract, affecting solubility and absorption. |

| BCS Class (provisional) | Class II (Low Solubility, High Permeability) | The primary challenge is to improve the dissolution rate to leverage the inherent high permeability. |

Formulation Development Strategy

Given its high lipophilicity and poor aqueous solubility, a lipid-based drug delivery system, specifically a Self-Emulsifying Drug Delivery System (SEDDS), is a suitable approach for this compound.[3][7] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This spontaneous emulsification leads to the formation of small droplets that provide a large surface area for drug absorption.[3]

Table 2: Example SEDDS Formulation for this compound

| Component | Example Excipient | Function | Concentration (% w/w) |

| Oil Phase | Labrafac™ PG | Solvent for API | 30% |

| Surfactant | Kolliphor® EL | Emulsifier | 50% |

| Co-surfactant | Transcutol® HP | Co-emulsifier | 20% |

| API | This compound | Active Drug | 5% (w/w of total excipients) |

Note: The selection and ratio of excipients must be optimized through systematic screening to ensure optimal performance and safety. The safety and tolerability of excipients in the selected animal model should be confirmed.[8]

Experimental Workflow

The overall workflow for developing and testing the this compound formulation is depicted below.

Caption: Experimental workflow for formulation and in vivo testing.

Detailed Experimental Protocols

-

Accurately weigh the required quantities of the oil phase (Labrafac™ PG), surfactant (Kolliphor® EL), and co-surfactant (Transcutol® HP) into a sterile glass vial based on the ratios in Table 2.

-

Mix the components thoroughly using a magnetic stirrer at a controlled temperature (e.g., 40°C) until a homogenous, isotropic mixture is formed.

-

Accurately weigh this compound and add it to the excipient mixture.

-

Continue stirring until the API is completely dissolved. The final formulation should be a clear, yellowish, viscous liquid.

-

Store the formulation in a tightly sealed container, protected from light, at the recommended storage condition.

A. Droplet Size and Zeta Potential Analysis:

-

Dilute the SEDDS formulation (e.g., 100-fold) with deionized water or phosphate-buffered saline (PBS) pH 7.4.

-

Gently agitate the mixture to allow for spontaneous emulsification.

-

Measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. Aim for a droplet size below 200 nm with a PDI < 0.3 for optimal absorption.

B. In Vitro Dissolution Testing:

-

Perform dissolution testing using a USP Type II apparatus (paddle).

-

The dissolution medium should be a biorelevant medium (e.g., FaSSIF or FeSSIF) to simulate gastrointestinal conditions.

-

Encapsulate a known amount of the SEDDS formulation in a hard gelatin capsule.

-

Place the capsule in the dissolution vessel and withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).

-

Analyze the concentration of this compound in the withdrawn samples using a validated HPLC method.

Stability studies should be conducted according to established guidelines to determine the shelf-life of the formulation.[9][10][11][12]

Table 3: Stability Testing Protocol

| Condition | Temperature | Relative Humidity | Duration | Testing Time Points |

| Long-Term | 25°C ± 2°C | 60% ± 5% RH | 12 Months | 0, 3, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C | 75% ± 5% RH | 6 Months | 0, 3, 6 months |

| Intermediate | 30°C ± 2°C | 65% ± 5% RH | 12 Months | 0, 6, 9, 12 months (if needed) |

Parameters to be tested at each time point include: visual appearance, droplet size, PDI, drug content (assay), and presence of degradation products.

A. Animal Model:

-

A common model for systemic fungal infections is the murine model of disseminated candidiasis. Immunocompromised mice (e.g., cyclophosphamide-treated) are typically used.[13]

B. Dosing and Administration:

-

The SEDDS formulation should be administered to the animals via oral gavage.

-

A control group receiving the vehicle (SEDDS without the API) and a positive control group (e.g., receiving a standard antifungal like fluconazole) should be included.[14]

-

The volume administered should be based on the animal's body weight.

C. Efficacy Evaluation:

-

Treatment is typically initiated 24 hours post-infection and continued for a defined period (e.g., 7 days).

-

The primary efficacy endpoint is often the reduction of fungal burden in target organs (e.g., kidneys, brain).

-

At the end of the study, animals are euthanized, and target organs are harvested, homogenized, and plated on selective agar to determine colony-forming units (CFU) per gram of tissue.

-

Survival studies can also be conducted as a primary endpoint.[14]

Table 4: Example In Vivo Study Parameters

| Parameter | Description |

| Animal Model | Male BALB/c mice (6-8 weeks old), immunocompromised |

| Pathogen | Candida albicans (clinical isolate) |

| Infection Route | Intravenous (tail vein injection) |

| Treatment Groups | 1. Vehicle Control (SEDDS) 2. This compound (e.g., 10 mg/kg) 3. Positive Control (Fluconazole, 10 mg/kg) |

| Administration Route | Oral gavage, once daily |

| Study Duration | 7 days |

| Primary Endpoint | Fungal burden (log CFU/g) in kidneys |

Mechanism of Action: Targeting Fungal Cell Integrity

Many effective antifungal agents, particularly azoles and polyenes, target the integrity of the fungal cell membrane by interfering with the ergosterol biosynthesis pathway.[15][16] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[15] Inhibition of this pathway leads to a depleted supply of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane function and leading to fungal cell death.[15][17]

References

- 1. Drug delivery strategies for improved azole antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physicochemical properties of antifungal drug-cyclodextrin complexes prepared by supercritical carbon dioxide and by conventional techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro, Ex Vivo, and In Vivo Evaluation of Nanoparticle-Based Topical Formulation Against Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. ema.europa.eu [ema.europa.eu]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

- 11. www3.paho.org [www3.paho.org]

- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Application Notes: Techniques for Measuring Antifungal Agent 95-Induced Membrane Permeabilization

References

- 1. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 18.1 Antifungal agents that target the membrane [davidmoore.org.uk]

- 3. Permeabilization of Fungal Hyphae by the Plant Defensin NaD1 Occurs through a Cell Wall-dependent Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]

- 5. Propidium Iodide Assay Protocol - Creative Biolabs [creative-biolabs.com]

- 6. mdpi.com [mdpi.com]

- 7. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. takara.co.kr [takara.co.kr]

- 10. academic.oup.com [academic.oup.com]

- 11. ATP leakage from yeast cells treated by extracellular glycolipids of Pseudozyma fusiformata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of potassium on Saccharomyces cerevisiae resistance to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]